6-(Bromomethyl)-1,4-dioxepane
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Overview
Description
6-(Bromomethyl)-1,4-dioxepane is an organic compound that features a bromomethyl group attached to a 1,4-dioxepane ring
Mechanism of Action
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or triflate using a palladium catalyst .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 6-(Bromomethyl)-1,4-dioxepane would act as the halide component. The bromine atom in the compound is replaced by an organoboron species in the presence of a palladium catalyst . This reaction is a key step in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Biochemical Pathways
For instance, some brominated compounds are known to inhibit the production of certain cytokines, such as tumor necrosis factor and interleukin 6 .
Result of Action
For instance, some brominated compounds are known to have antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-(Bromomethyl)-1,4-dioxepane can be synthesized through a multi-step process involving the bromination of 1,4-dioxepane. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent under radical conditions. The reaction typically requires a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) and is carried out in a suitable solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-1,4-dioxepane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide (NaN3) for azide substitution, sodium thiolate (NaSR) for thiol substitution, and sodium alkoxide (NaOR) for alkoxide substitution. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and aldehydes.
Reduction: The primary product is the methyl derivative of 1,4-dioxepane.
Scientific Research Applications
6-(Bromomethyl)-1,4-dioxepane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
6-(Bromomethyl)-1,3-dioxane: Similar structure but with a different ring size.
6-(Bromomethyl)-1,4-dioxane: Similar structure but with a different ring oxygen position.
6-(Bromomethyl)-1,4-dioxoloquinoline: Contains a quinoline ring fused with a dioxepane ring.
Uniqueness
6-(Bromomethyl)-1,4-dioxepane is unique due to its specific ring structure and the position of the bromomethyl group. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
6-(bromomethyl)-1,4-dioxepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c7-3-6-4-8-1-2-9-5-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNVTANHVRZPPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CO1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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